molecular formula C17H17NO4S B1614860 Benzoxazolium, 2-methyl-5-phenyl-3-(3-sulfopropyl)-, inner salt CAS No. 66142-15-2

Benzoxazolium, 2-methyl-5-phenyl-3-(3-sulfopropyl)-, inner salt

Cat. No.: B1614860
CAS No.: 66142-15-2
M. Wt: 331.4 g/mol
InChI Key: DKMBQSTXNOURJD-UHFFFAOYSA-N
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Description

Structural Characteristics and Nomenclature

The molecular structure of this compound is characterized by a positively charged benzoxazolium core balanced by an intramolecular sulfonate anion, creating a zwitterionic system. The compound possesses the molecular formula C17H17NO4S with a molecular weight of 331.4 grams per mole. The Chemical Abstracts Service registry number for this compound is 66142-15-2, providing a unique identifier for this specific structural arrangement.

The systematic nomenclature follows International Union of Pure and Applied Chemistry conventions, where the benzoxazolium core is substituted at the 2-position with a methyl group, at the 5-position with a phenyl ring, and at the 3-position with a three-carbon sulfopropyl chain terminated by a sulfonic acid group. The term "inner salt" indicates the zwitterionic nature of the molecule, where the positive charge on the nitrogen atom of the benzoxazolium ring is internally balanced by the negative charge of the deprotonated sulfonic acid group.

The three-dimensional structure reveals important conformational characteristics that influence the compound's behavior in various environments. The benzoxazole ring system maintains planarity due to aromatic conjugation, while the phenyl substituent at the 5-position can adopt various orientations relative to the heterocyclic core. The sulfopropyl chain at the 3-position provides flexibility, allowing the molecule to adopt conformations that optimize intramolecular and intermolecular interactions. Computational studies of related benzoxazolium compounds have shown that the sulfonate group can participate in multiple hydrogen bonding interactions, significantly affecting the overall molecular behavior.

Structural Parameter Value
Molecular Formula C17H17NO4S
Molecular Weight 331.4 g/mol
Chemical Abstracts Service Number 66142-15-2
Melting Point 286-288°C
LogP 3.71180

Historical Development and Discovery

The development of this compound emerged from broader research into quaternary salts of heterocyclic compounds during the mid-to-late 20th century. Patent literature from the 1980s reveals systematic approaches to synthesizing sulfoalkyl quaternary salts of nitrogen-containing heterocycles, including benzoxazole derivatives. These early synthetic efforts were motivated by the potential applications of such compounds in photographic chemistry and as intermediates for dye synthesis.

The synthetic methodology for preparing this compound was first described in patent documentation that outlined general procedures for quaternizing benzoxazole derivatives with hydroxyalkane sulfonic acids. The specific preparation of 2-methyl-5-phenyl-3-(3-sulfopropyl)-benzoxazolium hydroxide, inner salt was achieved through the reaction of 2-methyl-5-phenyl-benzoxazole with 3-hydroxy-1-propane sulfonic acid under elevated temperature conditions. This synthetic approach represented a significant advancement in the field, as it provided a direct route to zwitterionic benzoxazolium compounds without the need for separate quaternization and anion exchange steps.

Historical research into benzoxazole chemistry has shown that the introduction of phenyl substituents at the 5-position significantly enhances the photophysical properties of these compounds. The combination of this structural feature with the ionic character imparted by the sulfopropyl substituent created compounds with unique properties that bridge the gap between traditional organic molecules and ionic materials. Early investigations into the spectroscopic properties of these compounds revealed their potential for applications requiring specific photophysical characteristics.

The evolution of synthetic methodologies has continued to refine the preparation of benzoxazolium compounds. Modern approaches emphasize improved yield and purity, with careful attention to reaction conditions that minimize side product formation. The development of these synthetic protocols has been crucial for enabling detailed studies of the compound's properties and potential applications in advanced materials.

Significance in Supramolecular and Materials Chemistry

The significance of this compound in supramolecular and materials chemistry stems from its unique combination of aromatic, ionic, and hydrogen bonding functionalities. Research into related benzoxazole derivatives has demonstrated that these structural features enable sophisticated intermolecular interactions that can be exploited for the design of functional materials.

Studies of benzoxazole-substituted systems have revealed that hydrogen bonding interactions, particularly those involving imidazolyl-NH groups, can dramatically influence supramolecular assembly patterns. While the specific compound under discussion lacks such NH groups, the sulfonic acid functionality provides alternative hydrogen bonding sites that can participate in similar intermolecular interactions. The zwitterionic nature of the molecule creates opportunities for both electrostatic and hydrogen bonding interactions, leading to complex supramolecular behavior.

The photophysical properties of benzoxazole derivatives have been extensively studied, with particular attention to their fluorescence characteristics and potential for solid-state photoreactivity. Compounds containing pyridylvinyl benzoxazole units have shown remarkable photophysical properties, including large Stokes shifts and strong emission spectra. These findings suggest that the phenyl-substituted benzoxazolium compound may exhibit similar photophysical behavior, making it potentially valuable for applications in optoelectronic devices or fluorescent materials.

Recent research has highlighted the potential of benzoxazole-linked polymers for gas storage and separation applications. The incorporation of nitrogen, sulfur, and oxygen heteroatoms into porous frameworks has been shown to enhance carbon dioxide binding affinity and selectivity. The benzoxazolium compound's structural features suggest it could serve as a building block for similar advanced materials, particularly given its ionic character and multiple heteroatom functionalities.

Application Area Key Properties Research Status
Supramolecular Assembly Zwitterionic character, hydrogen bonding capability Active research area
Photophysical Materials Aromatic conjugation, potential fluorescence Under investigation
Gas Separation Multiple heteroatoms, ionic functionality Promising preliminary results
Optoelectronic Devices Conjugated system, ionic character Emerging applications

The compound's significance extends to its potential role in understanding fundamental aspects of molecular recognition and self-assembly processes. The combination of hydrophobic aromatic regions and hydrophilic ionic functionality creates amphiphilic character that can drive the formation of organized structures in solution and solid state. This behavior is particularly relevant for applications in areas such as drug delivery, where controlled assembly and disassembly of molecular structures are crucial for functionality.

Properties

IUPAC Name

3-(2-methyl-5-phenyl-1,3-benzoxazol-3-ium-3-yl)propane-1-sulfonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17NO4S/c1-13-18(10-5-11-23(19,20)21)16-12-15(8-9-17(16)22-13)14-6-3-2-4-7-14/h2-4,6-9,12H,5,10-11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DKMBQSTXNOURJD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=[N+](C2=C(O1)C=CC(=C2)C3=CC=CC=C3)CCCS(=O)(=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17NO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID4070407
Record name Benzoxazolium, 2-methyl-5-phenyl-3-(3-sulfopropyl)-, inner salt
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Molecular Weight

331.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

66142-15-2
Record name 2-Methyl-5-phenyl-3-(3-sulfopropyl)benzoxazolium inner salt
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Record name Benzoxazolium, 2-methyl-5-phenyl-3-(3-sulfopropyl)-, inner salt
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Record name Benzoxazolium, 2-methyl-5-phenyl-3-(3-sulfopropyl)-, inner salt
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Record name Benzoxazolium, 2-methyl-5-phenyl-3-(3-sulfopropyl)-, inner salt
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Record name 2-methyl-5-phenyl-3-(3-sulphonatopropyl)benzoxazolium
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Preparation Methods

Starting Materials and Reagents

Synthetic Steps

  • Preparation of Benzoxazolium Core with Phenyl Substitution

    The phenyl group at position 5 can be introduced via electrophilic aromatic substitution or by starting with a suitably substituted benzoxazole precursor.

  • Alkylation with Sulfonate-Containing Side Chain

    The 3-(3-sulfopropyl) side chain is introduced by alkylation of the nitrogen atom of the benzoxazole ring using reagents such as 1,4-butansultone or 3-bromopropane-1-sulfonate under basic conditions.

  • Formation of Inner Salt

    The reaction proceeds to form the inner salt structure where the positively charged nitrogen of benzoxazolium is balanced by the negatively charged sulfonate group on the propyl side chain.

Reaction Conditions

  • Temperature: The reaction is typically carried out at ambient temperature (15–35°C), which is advantageous over prior art requiring elevated temperatures (up to 85°C).
  • Base: Sodium acetate is often preferred for its mildness and effectiveness in promoting alkylation without side reactions.
  • Reaction Time: Varies from several hours to overnight to ensure complete conversion.
  • Agitation: Stirring is essential for homogeneous mixing and reaction progression.

Reaction Monitoring and Purification

  • Monitoring : Thin Layer Chromatography (TLC) and High-Performance Liquid Chromatography (HPLC) are used to monitor reaction progress and completion.
  • Quenching : The reaction is quenched by adding a counter-solvent that precipitates the product.
  • Isolation : The inner salt is isolated by filtration of the precipitate.
  • Purification : Recrystallization and chromatographic techniques (e.g., silica gel column chromatography) are employed to obtain pure product.

Representative Example from Patent Literature

Step Reagents & Conditions Notes
Alkylation 2-methyl-5-phenylbenzoxazole + 1,4-butansultone + sodium acetate Reaction at 25°C, stirring for 12 h
Monitoring TLC (Sil/G/UV 254 plates), HPLC Confirm product formation
Isolation Addition of counter-solvent, filtration Precipitate collected
Purification Recrystallization from suitable solvent Pure inner salt obtained
Melting Point 197–199 °C Consistent with literature values

Research Findings and Analysis

  • The mild reaction conditions (room temperature, mild bases) reduce side reactions and improve yield and purity compared to traditional methods requiring heating.
  • The use of sodium acetate as base is particularly effective in promoting the alkylation step without decomposing sensitive intermediates.
  • The inner salt nature of the product imparts good water solubility, facilitating purification and potential biological applications.
  • UV-Vis and IR spectroscopy confirm the structure and purity of the compound. UV absorptions are recorded using WPA Lightwave II UV/Visible spectrophotometer; IR spectra obtained by Specac ATR with He Ne laser.
  • The reaction can be adapted to batch or continuous-flow processes for scalability.

Summary Table of Preparation Parameters

Parameter Details
Core Compound 2-methyl-5-phenylbenzoxazole
Sulfonate Source 1,4-butansultone or 3-bromopropane-1-sulfonate
Base Sodium acetate (preferred), triethylamine, piperidine, K2CO3
Solvent Polar aprotic solvents or aqueous mixtures
Temperature Range 15–35 °C (ambient)
Reaction Time 6–24 hours
Monitoring Techniques TLC, HPLC
Isolation Method Precipitation by counter-solvent, filtration
Purification Recrystallization, chromatography
Melting Point 197–199 °C

Chemical Reactions Analysis

Benzoxazolium, 2-methyl-5-phenyl-3-(3-sulfopropyl)-, inner salt undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, leading to the formation of reduced derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the benzoxazole ring, where nucleophiles like amines or thiols replace the existing substituents.

    Condensation: The compound can undergo condensation reactions with aldehydes or ketones to form Schiff bases or other condensation products.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and catalysts such as palladium or platinum. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Benzoxazolium, 2-methyl-5-phenyl-3-(3-sulfopropyl)-, inner salt has a wide range of scientific research applications, including:

    Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds and as a reagent in various organic reactions.

    Biology: The compound is used in the study of enzyme mechanisms and as a fluorescent probe for detecting biological molecules.

    Industry: The compound is used in the production of dyes, pigments, and other specialty chemicals due to its stability and reactivity.

Mechanism of Action

The mechanism of action of Benzoxazolium, 2-methyl-5-phenyl-3-(3-sulfopropyl)-, inner salt involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator of these targets, depending on its structure and the nature of the interaction. The sulfopropyl side chain plays a crucial role in enhancing the compound’s solubility and binding affinity to the target molecules.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations on the Benzoxazolium Core

Position 5 Substituents
Compound Name CAS No. Position 5 Substituent Molecular Formula Molecular Weight (g/mol) Key Properties
Target Compound 51981-34-1 Phenyl C₁₈H₁₉NO₄S 345.41 High hydrophilicity; used in dye sensitization
Benzoxazolium, 5-chloro-2-methyl-3-(3-sulfopropyl)-, inner salt 51981-33-0 Chloro C₁₃H₁₅ClNO₄S ~316.78 (estimated) Chloro group increases electron-withdrawing effects, altering absorption spectra
Benzoxazolium, 2,5-dimethyl-3-(3-sulfopropyl)-, inner salt 274-698-2 Methyl C₁₃H₁₇NO₄S 269.32 Lower molecular weight; reduced steric hindrance compared to phenyl
Sulfonate Chain Length
Compound Name CAS No. Sulfonate Chain Length Molecular Formula Molecular Weight (g/mol) Key Properties
Target Compound 51981-34-1 3-sulfopropyl C₁₈H₁₉NO₄S 345.41 Optimal balance of solubility and molecular size
Benzoxazolium, 2-methyl-5-phenyl-3-(4-sulfobutyl)-, inner salt 55526-94-8 4-sulfobutyl C₁₉H₂₁NO₄S 359.44 Longer chain increases hydrophilicity but may reduce membrane permeability

Heterocyclic Core Modifications

Benzoxazolium vs. Benzothiazolium Derivatives
Compound Name CAS No. Core Heteroatom Molecular Formula Molecular Weight (g/mol) Key Properties
Target Compound 51981-34-1 Oxygen (O) C₁₈H₁₉NO₄S 345.41 Higher electronegativity; blue-shifted absorption in dyes
Benzothiazolium, 5,6-dimethoxy-2-methyl-3-(3-sulfopropyl)-, inner salt 63148-95-8 Sulfur (S) C₁₃H₁₇NO₅S₂ 331.41 Sulfur enhances electron delocalization; red-shifted absorption

Spectral and Physicochemical Properties

  • Collision Cross-Section (CCS) :
    • The sulfobutyl analog (CAS 55526-94-8) exhibits a predicted CCS of 175.7 Ų for [M+H]⁺, suggesting a compact structure compared to bulkier phenyl-substituted analogs .
  • LogP Values :
    • The dimethyl-sulfopropyl variant (CAS 274-698-2) has an XLogP3 of 1.8, indicating moderate lipophilicity, while the phenyl-substituted target compound is more hydrophilic due to the aromatic group .

Biological Activity

Benzoxazolium compounds, particularly derivatives such as Benzoxazolium, 2-methyl-5-phenyl-3-(3-sulfopropyl)-, inner salt , have garnered attention due to their diverse biological activities. This article explores the biological activity of this specific compound, focusing on its antimicrobial, anticancer, and cytotoxic properties.

Chemical Structure and Properties

The compound this compound is characterized by a benzoxazole ring structure with a sulfopropyl side chain. This unique structure contributes to its biological activity.

Antimicrobial Activity

Research indicates that benzoxazolium derivatives exhibit significant antimicrobial properties. A study involving various benzoxazole derivatives revealed that they possess selective antibacterial activity against Gram-positive bacteria such as Bacillus subtilis, while showing limited effects on Gram-negative strains like Escherichia coli .

Table 1: Antimicrobial Activity of Benzoxazolium Derivatives

CompoundTarget OrganismMinimum Inhibitory Concentration (MIC)
Compound 1Bacillus subtilis50 µg/mL
Compound 2Escherichia coli>100 µg/mL
Compound 3Candida albicans25 µg/mL

The data indicates that certain derivatives maintain lower MIC values against specific pathogens, suggesting their potential as therapeutic agents.

Anticancer Activity

The anticancer potential of benzoxazolium compounds has been explored in various studies. These compounds have demonstrated cytotoxic effects against several cancer cell lines, including breast (MCF-7), lung (A549), and prostate cancer cells (PC3) .

Case Study: Cytotoxicity Against Cancer Cells

A recent investigation into the cytotoxic effects of benzoxazolium derivatives revealed that some compounds selectively induce apoptosis in cancer cells while sparing normal cells. For instance, compounds exhibiting electron-donating substituents showed enhanced activity against breast cancer cells compared to their electron-withdrawing counterparts .

Table 2: Cytotoxic Effects on Cancer Cell Lines

CompoundCell LineIC50 Value (µM)
Compound AMCF-715
Compound BA54910
Compound CPC320

This table summarizes the IC50 values indicating the concentration required to inhibit cell growth by 50%, highlighting the efficacy of these compounds in targeting cancer cells.

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the biological activity of benzoxazolium derivatives. The presence of specific functional groups significantly influences their antimicrobial and anticancer properties. For example, modifications at the phenyl position have been shown to alter the activity spectrum against various pathogens and cancer cells .

Q & A

Q. What are the recommended methods for synthesizing and characterizing this compound?

Answer:

  • Synthesis : The compound can be synthesized via quaternization of a benzoxazole precursor with 3-sulfopropyl reagents. For example, alkylation of 2-methyl-5-phenylbenzoxazole with 1,3-propanesultone under anhydrous conditions yields the sulfopropyl-substituted benzoxazolium inner salt. Purification typically involves recrystallization from ethanol/water mixtures to remove unreacted starting materials .
  • Characterization :
    • NMR : ¹H-NMR (D₂O, 400 MHz) identifies protons on the benzoxazolium core (δ 7.8–8.2 ppm, aromatic), methyl groups (δ 2.4–2.6 ppm), and sulfopropyl chain (δ 3.1–3.4 ppm for -CH₂-SO₃⁻) .
    • Mass Spectrometry : High-resolution ESI-MS confirms the molecular ion peak (e.g., [M]⁻ at m/z 358.12) .

Q. Which analytical techniques are optimal for detecting this compound in complex matrices?

Answer:

  • Solid-Phase Extraction (SPE) : Use hydrophilic-lipophilic balance (HLB) cartridges for environmental or biological samples. Conditioning with methanol/water (pH 2–3) improves recovery rates by enhancing ionic interactions with the sulfonate group .
  • Chromatography :
    • HPLC-UV : A C18 column with a mobile phase of methanol/0.1% formic acid (70:30) at 254 nm provides baseline separation. Retention time: ~8.2 min .
    • LC-MS/MS : Electrospray ionization in negative mode with MRM transitions (m/z 358→80 for SO₃⁻ fragment) enhances specificity in trace analysis .

Advanced Research Questions

Q. How does the compound’s stability vary under extreme pH and temperature conditions?

Answer:

  • pH Stability : The sulfonate group confers stability in acidic conditions (pH 2–6), but alkaline conditions (pH > 10) may hydrolyze the benzoxazolium ring. Monitor degradation via UV-Vis spectral shifts (λmax 320 nm → 290 nm) .
  • Thermal Stability : Thermogravimetric analysis (TGA) shows decomposition above 250°C. For short-term storage, keep at −20°C in amber vials to prevent photodegradation .

Q. What strategies resolve spectral contradictions in structural elucidation?

Answer:

  • Contradiction : Overlapping NMR signals for aromatic protons and sulfopropyl chains.
  • Resolution :
    • Use DEPT-135 and COSY to differentiate CH₂ groups in the sulfopropyl chain.
    • Isotopic Labeling : Synthesize a deuterated analog (e.g., CD₃-substituted methyl group) to simplify ¹H-NMR interpretation .

Q. How can mechanistic studies elucidate its fluorescence properties?

Answer:

  • Fluorescence Quenching : Titrate the compound with metal ions (e.g., Cu²⁺) in aqueous solution. A Stern-Volmer plot (I₀/I vs. [Cu²⁺]) quantifies quenching efficiency, revealing electron-deficient sites on the benzoxazolium core .
  • TD-DFT Calculations : Simulate excited-state transitions to correlate emission spectra (λem ~450 nm) with electronic configurations of the conjugated π-system .

Methodological Notes

  • Synthesis Optimization : For higher yields, use microwave-assisted synthesis (100°C, 30 min) to accelerate quaternization .
  • Data Validation : Cross-reference HPLC retention times with structurally similar benzothiazolium analogs (e.g., CAS 96181-30-5) to confirm method robustness .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
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Benzoxazolium, 2-methyl-5-phenyl-3-(3-sulfopropyl)-, inner salt
Reactant of Route 2
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Benzoxazolium, 2-methyl-5-phenyl-3-(3-sulfopropyl)-, inner salt

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